molecular formula C10H16BrN B1201924 Benzyltrimethylammonium bromide CAS No. 5350-41-4

Benzyltrimethylammonium bromide

Cat. No. B1201924
CAS RN: 5350-41-4
M. Wt: 230.14 g/mol
InChI Key: UUZYBYIOAZTMGC-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium bromide (BTMAB) is an organic compound which is used as a reagent in organic synthesis and as a surfactant in a variety of applications. It is a quaternary ammonium salt, and is therefore a cationic surfactant. BTMAB has been extensively studied for its properties and applications, and is widely used in a variety of industries.

Scientific Research Applications

  • Oxidation Agent : Benzyltrimethylammonium fluorochromate (VI), synthesized from BTMAB, is used for the almost quantitative conversion of oximes into ketones or aldehydes, and for the oxidation of alcohols to carbonyl compounds under mild conditions (Kassacc, Hattami, & Moradi, 2004).

  • Blocking Action in Biological Systems : BTMAB exhibits a blocking action on various biological systems, such as the guinea-pig ileum and rat uterus, and affects membrane resistance and ion transport (Dretchen, Diecke, & Long, 1971).

  • Chemical Synthesis : It facilitates the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, serving as an electrophilic bromine source for organic synthesis (Jordan, Luo, & Reitz, 2003).

  • Surfactant Interaction and Interfacial Activity : In the field of surfactants, BTMAB is used to enhance the interfacial activity of sodium dodecyl benzene sulfonate, demonstrating its significant role in surfactant-based systems (Lv et al., 2018).

  • Photolysis Studies : The photolysis of benzyltrimethylammonium salts, including BTMAB, has been studied in hydroxylic solvents, contributing to the understanding of their reaction pathways under light exposure (Appleton et al., 1974).

  • Volumetric Analysis in Solutions : Its apparent molar volumes in aqueous solutions have been studied, providing insight into the physicochemical properties of such salts in solution (Tutaj et al., 2001).

Safety and Hazards

BTMAB is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As a versatile reagent in organic synthesis, BTMAB has potential for further applications in the field of synthetic chemistry. Its use as a starting material for the synthesis of other compounds, as well as its role as an oxidizing and benzylating reagent, suggests that it could be utilized in the development of new synthetic methodologies .

Biochemical Analysis

Biochemical Properties

Benzyltrimethylammonium bromide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an oxidizing reagent for the conversion of monosubstituted benzylamines into corresponding aldimines in the presence of dimethyl sulfoxide (DMSO) . Additionally, this compound is used in the synthesis of benzyltrimethylammonium fluorochromate, which is an efficient oxidizing reagent for selective oxidation reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause irritation in cells, leading to changes in cellular responses . The compound’s interaction with cellular components can result in alterations in cell signaling and metabolic pathways, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions often involve the formation of intermediate complexes and subsequent decomposition in the rate-determining step to produce the desired products . The compound’s ability to form stable intermediates and its reactivity with various biomolecules underpin its biochemical utility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is hygroscopic and soluble in hot water and ethanol . Its stability in different solvents and conditions can affect its efficacy and the outcomes of biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while at higher doses, it can cause toxic or adverse effects. For instance, the median lethal dose (LD50) for mice when administered subcutaneously is 45 mg/kg . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different products. The compound’s role in oxidation reactions, such as the conversion of benzylamines to aldimines, highlights its involvement in metabolic processes . These interactions can influence metabolic flux and the levels of metabolites in biochemical systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular compartments . Its localization and accumulation within specific tissues can impact its effectiveness and the outcomes of biochemical reactions.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence its localization and activity . Understanding its subcellular distribution is vital for optimizing its use in biochemical applications.

properties

IUPAC Name

benzyl(trimethyl)azanium;bromide
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InChI

InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
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InChI Key

UUZYBYIOAZTMGC-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
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Molecular Formula

C10H16BrN
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Related CAS

14800-24-9 (Parent)
Record name Benzyltrimethylammonium bromide
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DSSTOX Substance ID

DTXSID40968236
Record name N,N,N-Trimethyl(phenyl)methanaminium bromide
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Molecular Weight

230.14 g/mol
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Physical Description

Off-white hygroscopic solid; [Acros Organics MSDS]
Record name Benzyltrimethylammonium bromide
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Vapor Pressure

0.00000005 [mmHg]
Record name Benzyltrimethylammonium bromide
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CAS RN

5350-41-4
Record name Benzyltrimethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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